molecular formula C26H21NO2 B342083 RCL R459917

RCL R459917

Cat. No.: B342083
M. Wt: 379.4 g/mol
InChI Key: XHSRYWPZUVWILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RCL R459917 is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylphenyl group attached to a dihydroethanoanthracene core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCL R459917 typically involves multiple steps, starting with the preparation of the anthracene core followed by the introduction of the dimethylphenyl group. Common synthetic routes include:

    Friedel-Crafts Alkylation: This method involves the alkylation of anthracene with 2,6-dimethylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization Reactions: The intermediate products undergo cyclization reactions to form the dihydroethanoanthracene structure.

    Imidization: The final step involves the formation of the dicarbimide group through a reaction with phosgene or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

RCL R459917 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinones, reduced anthracene derivatives, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

RCL R459917 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of RCL R459917 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RCL R459917 stands out due to its unique dihydroethanoanthracene core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

17-(2,6-dimethylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C26H21NO2/c1-14-8-7-9-15(2)24(14)27-25(28)22-20-16-10-3-4-11-17(16)21(23(22)26(27)29)19-13-6-5-12-18(19)20/h3-13,20-23H,1-2H3

InChI Key

XHSRYWPZUVWILK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

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